3-Methyl-2-(piperidin-1-yl)butanoic acid
Description
3-Methyl-2-(piperidin-1-yl)butanoic acid is a branched-chain carboxylic acid featuring a piperidine ring substituted at the second carbon of the butanoic acid backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol (calculated from ). The compound’s structure includes a methyl group at the third carbon and a piperidin-1-yl group at the second carbon, contributing to its stereochemical and electronic properties. The hydrochloride salt form (this compound hydrochloride) is commercially available, suggesting enhanced solubility for pharmaceutical or synthetic applications .
This compound is listed in commercial catalogs (e.g., CymitQuimica), indicating its utility as a building block in organic synthesis or drug discovery .
Properties
IUPAC Name |
3-methyl-2-piperidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)9(10(12)13)11-6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATCBYZVZBSHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition and Subsequent Hydrolysis
The Michael addition reaction serves as a foundational strategy for constructing the carbon skeleton of 3-methyl-2-(piperidin-1-yl)butanoic acid. In a study by El-Sayed et al., methyl acrylate was employed as a Michael acceptor, reacting with sulfur-containing quinoxaline derivatives to form S-alkylated intermediates . Although the primary focus of this work was on anticancer derivatives, the methodology provides a template for analogous reactions. For instance, substituting the quinoxaline moiety with piperidine could yield a precursor ester, which upon hydrolysis, would generate the target carboxylic acid.
Critical to this approach is the chemoselectivity of the Michael addition. Quantum chemical calculations in the same study revealed that soft nucleophiles, such as thiols, preferentially attack the β-position of α,β-unsaturated carbonyl systems due to favorable orbital interactions . Applying this principle, piperidine—a hard nucleophile—may require tailored reaction conditions to achieve analogous selectivity. For example, employing Lewis acids like titanium(IV) ethoxide could polarize the Michael acceptor, enhancing nucleophilic attack at the desired position .
Hydrolysis of the resultant ester intermediate to the carboxylic acid typically involves alkaline or acidic conditions. The patent by CN101391948B demonstrates the oxidation of 3-methyl-2-butenal to 3-methyl-2-butenoic acid using catalysts such as cuprous chloride or manganese acetate under pressurized air . Adapting these conditions to a piperidine-containing ester could streamline the synthesis, though steric hindrance from the piperidine group may necessitate elevated temperatures or prolonged reaction times.
Nucleophilic Substitution of Halogenated Intermediates
Nucleophilic substitution offers a direct route to introduce the piperidine group at the α-position of the carboxylic acid. This method typically involves the reaction of a halogenated butanoic acid derivative with piperidine. For example, 2-bromo-3-methylbutanoic acid could undergo substitution with piperidine in a polar aprotic solvent like dimethylformamide (DMF), facilitated by a base such as triethylamine to scavenge HBr.
The challenge lies in synthesizing the halogenated precursor. Bromination at the α-position of 3-methylbutanoic acid is complicated by the carboxylic acid’s electron-withdrawing nature, which deactivates the α-carbon. To circumvent this, indirect methods such as the Hell–Volhard–Zelinskii reaction could be employed, introducing bromine selectively at the α-position under radical conditions . Alternatively, esterifying the carboxylic acid prior to bromination reduces electronic deactivation, as demonstrated in the synthesis of methyl 2-bromo-3-methylbutanoate, which subsequently reacts with piperidine .
The patent CN101391948B highlights the importance of catalyst selection in analogous substitutions. Copper-based catalysts, such as cuprous bromide, enhanced reaction rates and yields in the oxidation of aldehydes to acids . Translating this to nucleophilic substitutions, Cu(I) salts may facilitate Ullmann-type coupling reactions between piperidine and aryl halides, though applicability to aliphatic systems requires further exploration.
Oxidation of Piperidine-Containing Aldehydes
Oxidation of aldehydes to carboxylic acids represents a straightforward pathway, provided the aldehyde precursor is synthetically accessible. The patent CN101391948B details the oxidation of 3-methyl-2-butenal to 3-methyl-2-butenoic acid using oxygen or pressurized air in the presence of transition metal catalysts . Adapting this method, 2-(piperidin-1-yl)-3-methylbutanal could be oxidized under similar conditions to yield the target compound.
Key variables influencing this route include:
-
Catalyst choice : Manganese acetate achieved an 82% yield in the oxidation of 3-methyl-2-butenal, while cuprous chloride offered comparable efficiency at higher temperatures .
-
Oxygen pressure : Reactions conducted at 0.3 MPa showed improved yields (84.8–87.7%) due to enhanced mass transfer and reduced side reactions .
-
Temperature control : Maintaining temperatures between 40–60°C minimized thermal degradation of the aldehyde intermediate.
Synthesizing the aldehyde precursor poses its own challenges. A plausible route involves the condensation of piperidine with 3-methyl-2-butenal via a Mannich-like reaction, though competing imine formation must be suppressed through pH control or the use of stabilizing agents.
Hydrazide Condensation and Functional Group Interconversion
The formation of hydrazide intermediates, as described in the ACS Omega study, provides a versatile platform for subsequent functionalization . For example, hydrazide 9 (3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide) was reacted with amines to yield S-coupled products . By replacing the quinoxaline component with a methyl group and introducing piperidine, a similar strategy could yield 3-methyl-2-(piperidin-1-yl)butanoic hydrazide, which is then oxidized to the carboxylic acid.
Critical steps in this pathway include:
-
Hydrazide synthesis : Treatment of methyl esters with hydrazine hydrate in ethanol, as demonstrated for compound 9 (88% yield) .
-
Condensation with piperidine : Employing Staudinger-type reactions or azide-alkyne cycloadditions to couple the hydrazide with piperidine.
-
Oxidation : Using agents like Jones reagent (CrO3/H2SO4) or potassium permanganate to convert the hydrazide to the carboxylic acid.
This route benefits from the high yields and mild conditions associated with hydrazide chemistry, though oxidation steps may introduce impurities requiring rigorous purification.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method based on available data:
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. This reaction is critical for modifying bioavailability and solubility in pharmaceutical applications.
| Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| Methanol, H₂SO₄ (catalytic) | Methyl 3-methyl-2-(piperidin-1-yl)butanoate | Requires reflux; typical for small-scale synthesis | |
| Ethanol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) | Ethyl ester derivative | High purity via column chromatography |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Dehydration forms the ester bond.
Amidation Reactions
The acid readily forms amides with primary or secondary amines, often using coupling agents to activate the carboxyl group.
Key Insight : Amidation retains the piperidine moiety, which enhances interactions with biological targets such as neurotransmitter receptors .
Salt Formation
The compound forms stable hydrochloride salts, improving crystallinity and handling properties.
| Reaction Conditions | Product | Characteristics | Source |
|---|---|---|---|
| HCl gas in diethyl ether | 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride | White crystalline solid; mp 150–160°C |
Applications : Salt forms are preferred in drug formulation due to enhanced stability and solubility .
Reduction Reactions
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents.
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| LiAlH₄, THF, 0°C → reflux | 3-Methyl-2-(piperidin-1-yl)butan-1-ol | Requires careful quenching to avoid side reactions |
Mechanism : LiAlH₄ delivers hydride ions, reducing the carbonyl group to a hydroxyl moiety.
Decarboxylation
Thermal or acidic conditions promote decarboxylation, yielding piperidine-containing hydrocarbons.
| Conditions | Product | Observations | Source |
|---|---|---|---|
| H₂SO₄, Δ (120°C) | 3-Methyl-1-(piperidin-1-yl)butane | Forms volatile alkane; monitored via GC-MS |
Cyclization Reactions
Intramolecular reactions form heterocyclic structures, expanding utility in medicinal chemistry.
| Reagents/Conditions | Product | Significance | Source |
|---|---|---|---|
| PCl₅, CH₂Cl₂, 25°C | 3-Methylpiperidine-fused γ-lactam | Potential CNS-active scaffold |
Structural and Mechanistic Insights
Scientific Research Applications
3-Methyl-2-(piperidin-1-yl)butanoic acid exhibits several biological activities due to its structural characteristics, particularly the piperidine ring. This ring is known for its interactions with neurotransmitter systems, which can lead to various pharmacological effects.
Pharmacological Effects
- Neurotransmitter Modulation : The compound can influence neurotransmitter release, particularly by inhibiting acetylcholinesterase, which may enhance acetylcholine levels in synaptic clefts.
- Antidepressant Activity : Research indicates that compounds similar to this one may modulate serotonin pathways, suggesting potential antidepressant effects.
- Anti-inflammatory Properties : Some studies have shown that related compounds can inhibit the release of inflammatory cytokines, indicating a role in managing inflammatory conditions.
In Vitro Studies
Preliminary in vitro studies have shown that derivatives of the piperidine structure can significantly inhibit IL-1β release in macrophages. This suggests a potential role in managing inflammatory responses associated with conditions such as arthritis or other inflammatory diseases.
Animal Models
Dosage studies conducted in animal models indicate that lower doses of similar compounds can provide therapeutic benefits without significant toxicity. Conversely, higher doses may lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Applications in Research
- Proteomics Research : this compound is utilized in proteomics for studying protein interactions and functions due to its ability to modulate biological pathways.
- Neuroscience Studies : Its potential effects on neurotransmitter systems make it a candidate for research into mood disorders and neurodegenerative diseases.
- Pharmaceutical Development : The compound's unique properties position it as a candidate for developing new therapeutic agents targeting depression and inflammation.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(piperidin-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.
Comparison with Similar Compounds
3-Methyl-2-(3-methylpiperidin-1-yl)butanoic Acid
- Molecular Formula: C₁₁H₂₁NO₂ (MW: 199.29 g/mol) .
- Structural Difference : A methyl group is added to the piperidine ring (3-methylpiperidin-1-yl vs. piperidin-1-yl).
- This variant is available from suppliers like UkrOrgSynthesis Ltd., suggesting niche applications in medicinal chemistry .
(2S)-2-Amino-4-oxo-4-(piperidin-1-yl)butanoic Acid
- Molecular Formula : C₉H₁₆N₂O₃ (MW: 200.23 g/mol) .
- Structural Difference: An amino group at C2 and a ketone at C4 replace the methyl and carboxylic acid groups.
- Implications: The ketone and amino groups introduce hydrogen-bonding capacity, likely altering biological activity.
Analogues with Heterocyclic Substitutions
3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid
- Molecular Formula: C₉H₁₃NO₂ (MW: 167.21 g/mol) .
- Structural Difference : The piperidine ring is replaced by a pyrrole group.
- Implications : Pyrrole’s aromaticity and reduced basicity compared to piperidine may decrease interactions with cationic targets. This compound’s applications are less documented but could serve as a scaffold for agrochemicals or dyes .
Isoindole-Based Analogues (e.g., QI-1696, QI-4138)
- Examples: (2S)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (QI-1696) . 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (QI-4138) .
- Structural Difference : The piperidine is replaced by isoindole-derived groups.
- Implications : The rigid isoindole ring may restrict conformational flexibility, affecting binding specificity. These compounds are available at high purity (95–98%), suggesting use in peptide mimetics or enzyme inhibitors .
Pharmaceutical Derivatives
Valsartan
- Chemical Name: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid .
- Structural Difference : A tetrazole-containing biphenyl group replaces the piperidine.
- Implications: Valsartan is an angiotensin II receptor blocker (ARB), demonstrating that butanoic acid derivatives with bulky aromatic substituents can achieve high target affinity. The tetrazole group enhances solubility and bioavailability .
Data Tables
Table 1. Structural and Molecular Comparison
Table 2. Commercial Availability
Key Research Findings
- Piperidine vs.
- Steric Effects : Methylation of the piperidine ring (e.g., 3-methylpiperidin-1-yl) increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
